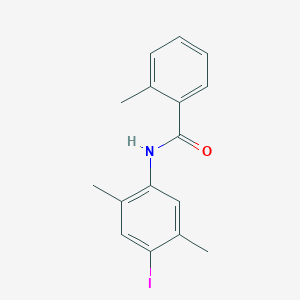![molecular formula C23H28ClN3O3 B244636 N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244636.png)
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide, also known as BCTC, is a synthetic compound that belongs to the class of piperazine derivatives. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. TRPV1 is expressed in sensory neurons and plays a crucial role in nociception, thermoregulation, and inflammation.
作用機序
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide exerts its pharmacological effects by selectively blocking the TRPV1 channel, which is involved in the transmission of pain and inflammation signals. By blocking TRPV1, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide reduces the sensitivity of sensory neurons to noxious stimuli, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide has been shown to have various biochemical and physiological effects, including reducing pain and inflammation, inhibiting cancer cell growth and metastasis, and modulating thermoregulation. N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity for TRPV1, which allows for precise modulation of pain and inflammation. However, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
将来の方向性
Future research on N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide should focus on its potential therapeutic applications in various diseases, including pain, inflammation, and cancer. Further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide and to optimize its pharmacokinetic and pharmacodynamic properties. Additionally, the development of more selective and potent TRPV1 antagonists may lead to the discovery of novel therapeutic agents for the treatment of various diseases.
合成法
The synthesis of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide involves the reaction of 3-chloro-4-(4-fluorophenyl)aniline with 2-methoxy-3-methylbenzoyl chloride in the presence of triethylamine to form 3-chloro-4-(4-fluorophenyl)-2-methoxy-3-methylbenzoyl chloride. The resulting compound is then reacted with butyryl chloride and piperazine to yield N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide.
科学的研究の応用
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cancer. N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide has been shown to be effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and migraine. N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide has also been found to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
特性
分子式 |
C23H28ClN3O3 |
|---|---|
分子量 |
429.9 g/mol |
IUPAC名 |
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C23H28ClN3O3/c1-4-6-21(28)27-13-11-26(12-14-27)20-10-9-17(15-19(20)24)25-23(29)18-8-5-7-16(2)22(18)30-3/h5,7-10,15H,4,6,11-14H2,1-3H3,(H,25,29) |
InChIキー |
GCOBRKZSVCQJMO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)C)OC)Cl |
正規SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3OC)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244553.png)
![3,4-dimethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244554.png)
![3-isopropoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244555.png)
![N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244558.png)
![3-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244561.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244564.png)
![2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244565.png)
![4-bromo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244567.png)
![3-bromo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244568.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B244570.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide](/img/structure/B244571.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244578.png)